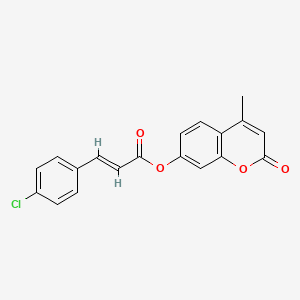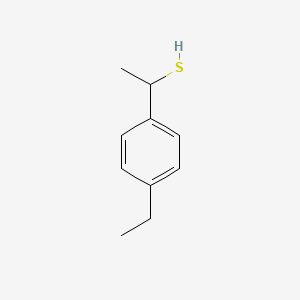![molecular formula C15H22BrNO3S B12121261 [(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B12121261.png)
[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine is a complex organic compound that features a brominated aromatic ring, a methoxy group, and a sulfonyl group attached to a cyclohexylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine typically involves multiple steps, starting with the bromination of 2-methoxy-4-methylphenol. The bromination is carried out using bromine under the catalysis of iron powder. The resulting 5-bromo-2-methoxy-4-methylphenol is then subjected to sulfonylation using a suitable sulfonyl chloride in the presence of a base such as pyridine. Finally, the sulfonylated intermediate is reacted with cyclohexylmethylamine to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for the bromination and sulfonylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Products such as 5-bromo-2-methoxy-4-methylbenzoic acid.
Reduction: Products such as 5-bromo-2-methoxy-4-methylphenyl sulfide.
Substitution: Products such as 5-azido-2-methoxy-4-methylphenyl sulfonyl cyclohexylmethylamine.
Scientific Research Applications
[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The bromine atom and methoxy group can also participate in various biochemical pathways, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine can be compared with other similar compounds such as:
- 5-Bromo-2-methoxy-4-methylphenyl sulfonyl phenylethylamine
- 5-Bromo-2-methoxy-4-methylphenyl sulfonyl methylpropylamine
These compounds share similar structural features but differ in the nature of the amine moiety attached to the sulfonyl group. The unique combination of the cyclohexylmethylamine moiety in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H22BrNO3S |
|---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
5-bromo-N-cyclohexyl-2-methoxy-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H22BrNO3S/c1-11-9-14(20-3)15(10-13(11)16)21(18,19)17(2)12-7-5-4-6-8-12/h9-10,12H,4-8H2,1-3H3 |
InChI Key |
RBNGEZNUEDCTAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)N(C)C2CCCCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B12121204.png)
![3-methyl-N-propyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12121218.png)




methanethione](/img/structure/B12121264.png)

![N-tert-butyl-2-[(4-acetamidophenyl)amino]propanamide](/img/structure/B12121276.png)
![5-[3-(Difluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12121277.png)
![(E)-N-(benzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B12121278.png)
![2-[(2,3-dichlorophenyl)amino]-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12121284.png)
